2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid
Description
2-(4-Methoxybenzenesulfonamido)-4-methylpentanoic acid is a sulfonamide derivative featuring a leucine-like backbone (4-methylpentanoic acid) linked to a 4-methoxybenzenesulfonyl group. Its molecular formula is C₁₃H₁₈NO₅S (molar mass: 301.35 g/mol) . The compound is synthesized via nucleophilic substitution, where the chlorine atom in 4-methoxybenzenesulfonyl chloride is replaced by the α-amino group of leucine under alkaline conditions, a method analogous to other para-substituted sulfonamide derivatives . This structure combines the hydrophobicity of the leucine side chain with the electron-donating methoxy group, which may influence solubility and biological interactions.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-9(2)8-12(13(15)16)14-20(17,18)11-6-4-10(19-3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVOTZYKYYEEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392402 | |
| Record name | 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68377-65-1 | |
| Record name | 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 2-(4-hydroxybenzenesulfonamido)-4-methylpentanoic acid.
Reduction: Formation of 2-(4-aminobenzenesulfonamido)-4-methylpentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the methoxy group may enhance the compound’s binding affinity to its targets by providing hydrophobic interactions .
Comparison with Similar Compounds
Substituent Effects on the Sulfonamide Ring
The biological and physicochemical properties of sulfonamide derivatives are highly dependent on the substituent at the para-position of the benzene ring. Key analogs include:
- Methoxy vs. Methyl : The methoxy group enhances solubility in polar solvents compared to the hydrophobic methyl group. This could improve bioavailability but may reduce membrane permeability .
- Halogen Substituents : Bromo and fluoro groups are electron-withdrawing, increasing the sulfonamide's acidity (lower pKa), which may enhance binding to basic residues in enzymatic targets .
Amino Acid Backbone Modifications
The leucine backbone (4-methylpentanoic acid) contributes to lipophilicity, influencing membrane penetration. Analogs with alternate amino acids exhibit varied activities:
- Glycine Backbone (b2) : Reduced steric hindrance may improve target accessibility but decreases lipophilicity.
Functional Group Additions
Compounds with auxiliary functional groups demonstrate enhanced bioactivity:
- Thioxothiazolidinone-Furan Hybrids: These compounds exhibit potent antibacterial activity (MIC = 2 µg/mL) against multidrug-resistant strains, likely due to dual inhibition of bacterial enzymes and membrane disruption .
- Esterified Derivatives: The laurate chain in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid enhances membrane interaction, while the isobutyryl group stabilizes the compound, resulting in 8-fold greater potency than lauric acid .
Discussion of Key Findings
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) may improve solubility but reduce target affinity compared to electron-withdrawing halogens.
- Backbone Flexibility : Leucine’s branched chain balances lipophilicity and steric effects, making it a versatile scaffold for drug design.
- Functional Group Synergy: Hybrid structures (e.g., thioxothiazolidinone-furan) show that auxiliary groups can drastically enhance activity through multi-target mechanisms.
Biological Activity
2-(4-Methoxybenzenesulfonamido)-4-methylpentanoic acid is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Understanding its biological activity is crucial for assessing its therapeutic potential and mechanism of action.
Chemical Structure and Properties
- Chemical Formula : C13H17N1O4S
- Molecular Weight : 281.35 g/mol
- CAS Number : 202751-32-4
The compound contains a methoxy group, a sulfonamide moiety, and a branched pentanoic acid structure, which contribute to its biological properties.
The biological activity of this compound primarily involves the inhibition of bacterial growth. Sulfonamide compounds are known to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential in bacterial folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The compound's effectiveness against multidrug-resistant strains highlights its potential as an alternative therapeutic agent in treating bacterial infections .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests a potential role in managing inflammatory diseases .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various sulfonamide derivatives included this compound. The results indicated that this compound had comparable activity to traditional antibiotics like penicillin, particularly against resistant strains .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests using human cell lines revealed that while the compound was effective against bacteria, it exhibited low cytotoxicity towards mammalian cells at therapeutic concentrations. This finding supports its potential use as a safe antimicrobial agent .
Study 3: Mechanistic Insights
Further research focused on elucidating the mechanism of action revealed that the compound disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis. These insights are critical for understanding how this compound can be utilized in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
